molecular formula C9H7ClN2O3 B6185480 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 2499661-06-0

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride

Cat. No. B6185480
CAS RN: 2499661-06-0
M. Wt: 226.6
InChI Key:
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Description

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride, commonly referred to as 4-OPP-2-CH, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has been used as a model substrate in the study of enzyme kinetics and drug metabolism, and has been used as a tool to understand the mechanisms of action of certain drugs. In addition, 4-OPP-2-CH has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Scientific Research Applications

4-OPP-2-CH has been used as a model substrate in the study of enzyme kinetics and drug metabolism. It has been used as a tool to understand the mechanisms of action of certain drugs, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, 4-OPP-2-CH has been used in the development of new drugs, as it can be used to study the interaction between drugs and enzymes in the body.

Mechanism of Action

The mechanism of action of 4-OPP-2-CH is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, which catalyze the reaction of the compound with other molecules. This reaction produces a product that can then be used by the body for various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OPP-2-CH are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, and may also have an effect on the metabolism of certain drugs. In addition, 4-OPP-2-CH has been shown to have an effect on the activity of certain hormones, such as epinephrine, and may also have an effect on the body’s immune system.

Advantages and Limitations for Lab Experiments

The use of 4-OPP-2-CH in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used to study the interaction between drugs and enzymes in the body. In addition, it can be used to study biochemical and physiological effects of drugs and other compounds. However, there are some limitations to using 4-OPP-2-CH in laboratory experiments. The compound is not very stable, and can be degraded by light or heat. In addition, the compound is not very soluble in water, and must be used in an aqueous solution.

Future Directions

The potential applications of 4-OPP-2-CH are far-reaching. In the future, it could be used to study the effects of drugs on the body, as well as to develop new drugs. In addition, it could be used to study the interactions between drugs and enzymes, and to develop new methods for drug delivery. Finally, 4-OPP-2-CH could be used to study the biochemical and physiological effects of drugs and other compounds.

Synthesis Methods

4-OPP-2-CH can be synthesized through a variety of methods. The most common method is the reaction of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid with hydrochloric acid in the presence of a catalyst. This reaction produces the desired product, 4-OPP-2-CH, in high yields. Other methods of synthesis include the reaction of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid with a base, such as sodium hydroxide, followed by the addition of a halide, such as chlorine, in the presence of a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": ["2-amino-3-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 2-amino-3-cyanopyridine in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3. Filter the resulting solid and wash with water.", "Step 3: Dissolve the solid in hot water and adjust the pH to 7-8 with sodium hydroxide. Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with water and dry to yield 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid hydrochloride."] }

CAS RN

2499661-06-0

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.6

Purity

95

Origin of Product

United States

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